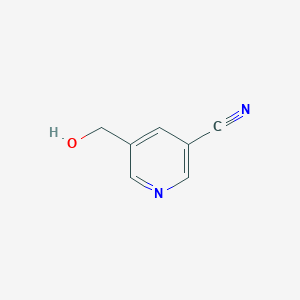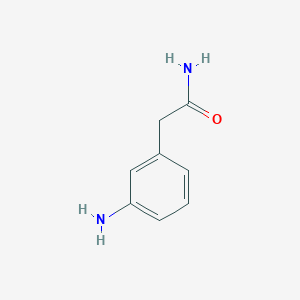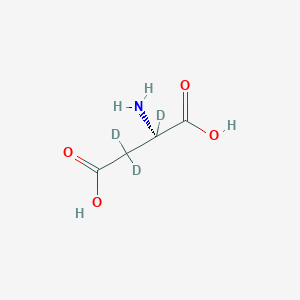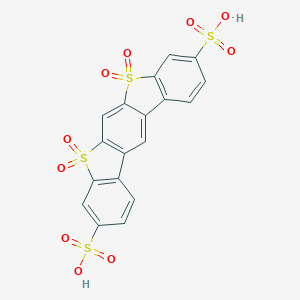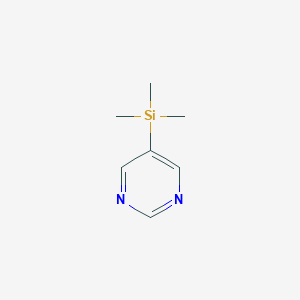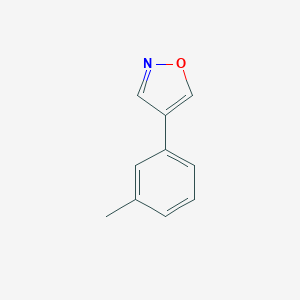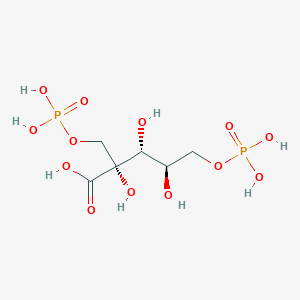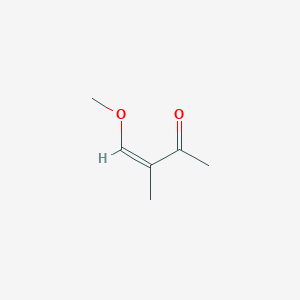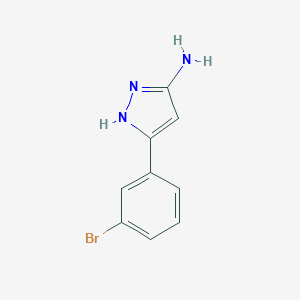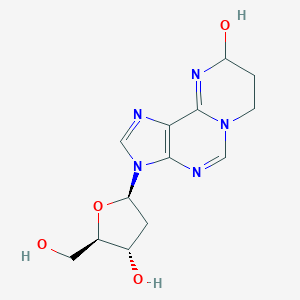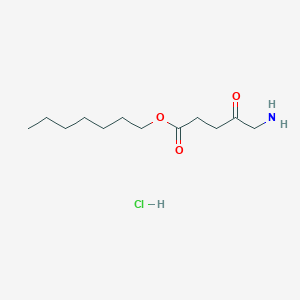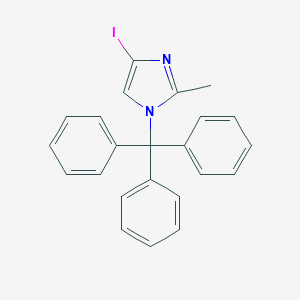![molecular formula C7H9N3O B136969 1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI) CAS No. 126352-86-1](/img/structure/B136969.png)
1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mecanismo De Acción
The mechanism of action of 1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI) is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication. The compound also induces apoptosis in cancer cells by activating the caspase pathway. In addition, it inhibits angiogenesis by reducing the production of vascular endothelial growth factor (VEGF).
Efectos Bioquímicos Y Fisiológicos
1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI) has been found to have several biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). The compound also inhibits the production of reactive oxygen species (ROS) and reduces oxidative stress. In addition, it has been found to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI) in lab experiments is its high potency and selectivity. The compound has been found to have low toxicity and high efficacy in vitro and in vivo. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in animal studies.
Direcciones Futuras
There are several future directions for research on 1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI). One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential applications in other areas, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify potential drug targets.
Métodos De Síntesis
The synthesis of 1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI) involves the reaction of 4-methyl-5-nitroimidazole with hydrazine hydrate and ethyl acetoacetate in the presence of acetic acid. The resulting product is then subjected to reduction and cyclization reactions to obtain the final compound. This method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI) has been extensively studied for its potential applications in various areas of scientific research. It has been found to possess antitumor, anti-inflammatory, and antiviral properties. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has been shown to have antiviral activity against herpes simplex virus.
Propiedades
Número CAS |
126352-86-1 |
|---|---|
Nombre del producto |
1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI) |
Fórmula molecular |
C7H9N3O |
Peso molecular |
151.17 g/mol |
Nombre IUPAC |
7-methyl-2,3-dihydroimidazo[1,2-b]pyrazole-1-carbaldehyde |
InChI |
InChI=1S/C7H9N3O/c1-6-4-8-10-3-2-9(5-11)7(6)10/h4-5H,2-3H2,1H3 |
Clave InChI |
XYNHWWMTNSUYBE-UHFFFAOYSA-N |
SMILES |
CC1=C2N(CCN2N=C1)C=O |
SMILES canónico |
CC1=C2N(CCN2N=C1)C=O |
Sinónimos |
1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136888.png)
